3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride
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Overview
Description
3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a methyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with phenylalanine, which undergoes a series of reactions including protection, alkylation, and hydrolysis to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride can be used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of aminopeptidase N/CD13, which is overexpressed in tumor cells and plays a role in tumor invasion and metastasis.
Medicine: The compound has potential medicinal applications, particularly in the development of anticancer drugs. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research and development.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility and reactivity make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism by which 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of aminopeptidase N/CD13, it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and are known for their biological activity.
Amino acids: The presence of an amino group makes this compound similar to amino acids, which are fundamental building blocks of proteins.
Uniqueness: 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride stands out due to its specific combination of functional groups and its potential applications in enzyme inhibition and cancer research. Its unique structure allows for diverse chemical reactions and biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMRRAGKZNWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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